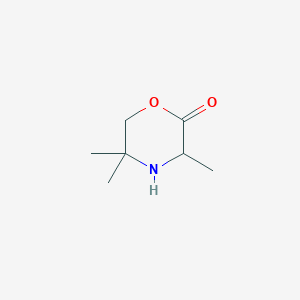

3,5,5-Trimethylmorpholin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,5,5-trimethylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-6(9)10-4-7(2,3)8-5/h5,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBCNJMMSOJLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OCC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601221 | |

| Record name | 3,5,5-Trimethylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57765-62-5 | |

| Record name | 3,5,5-Trimethylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3,5,5 Trimethylmorpholin 2 One

Historical Evolution of Morpholinone Synthetic Pathways

The synthesis of the morpholinone ring system has been a subject of extensive research, driven by the significant biological activities exhibited by its derivatives. thieme-connect.com Early methods often involved the cyclization of α-amino acids or amino alcohols with α-halo esters under basic conditions. thieme-connect.com These classical approaches, while foundational, sometimes suffered from limitations such as harsh reaction conditions, low yields, and lack of stereocontrol.

Over the years, synthetic chemists have developed more refined and versatile strategies. These include metal-catalyzed cyclization reactions, the use of chiral auxiliaries to induce asymmetry, and domino reactions that allow for the construction of the heterocyclic ring in a single step from simple precursors. thieme-connect.comacs.org The development of methods for the enantioselective synthesis of morpholinones has been particularly important, as the chirality of the substituents often dictates the biological activity. thieme-connect.com Strategies such as asymmetric hydrogen-transfer reactions and the use of chiral nonracemic epoxides have emerged as powerful tools for accessing optically pure morpholinone derivatives. thieme-connect.comacs.org The evolution of these pathways reflects a continuous drive towards more efficient, selective, and sustainable synthetic methods.

Direct Synthesis and Ring-Closing Approaches to 3,5,5-Trimethylmorpholin-2-one

The synthesis of this compound and its derivatives has been achieved through various direct and ring-closing strategies. These methods can be broadly categorized into the cyclization of acyclic precursors and convergent routes involving key intermediates.

Cyclization of Acyclic Precursors

The formation of the morpholinone ring by cyclizing an open-chain precursor is a common and effective strategy. This approach relies on the formation of a key carbon-nitrogen or carbon-oxygen bond to close the six-membered ring.

Amine-Mediated Cyclization of Halogenated Ketones

A well-established method for synthesizing morpholinone derivatives involves the reaction of an α-halo ketone with an appropriate amino alcohol. wikipedia.org In the context of this compound analogues, this typically involves the reaction of an α-bromo ketone with 2-amino-2-methyl-1-propanol (B13486). nih.gov The amino group of the amino alcohol acts as a nucleophile, displacing the halogen from the α-carbon of the ketone. Subsequent intramolecular cyclization, often facilitated by a base, leads to the formation of the morpholinone ring. nih.gov

This method has been successfully applied to the synthesis of various 2-substituted-3,5,5-trimethylmorpholin-2-ol analogues. For instance, the synthesis of bupropion (B1668061) analogues has been achieved by first preparing the appropriate propiophenones, followed by bromination to form the α-bromo ketones. These intermediates are then reacted with 2-amino-2-methyl-1-propanol to yield the desired morpholinol products. nih.gov

Table 1: Amine-Mediated Cyclization for Morpholinone Synthesis

| Starting Material (α-Bromo Ketone) | Amine | Product |

|---|---|---|

| α-bromo propiophenones | 2-amino-2-methyl-1-propanol | 2-Aryl-3,5,5-trimethylmorpholin-2-ol |

This table illustrates the general reactants in the amine-mediated cyclization to form substituted 3,5,5-trimethylmorpholin-2-ol derivatives.

Intramolecular Ring Closure Methodologies

Intramolecular cyclization represents a powerful strategy for the synthesis of heterocyclic compounds, including morpholinones. These reactions can be promoted by acids or bases and often proceed with high efficiency due to the proximity of the reacting functional groups. rsc.orgbeilstein-journals.org For the synthesis of this compound, an acid-catalyzed intramolecular hydroamination/cyclization of an appropriate acyclic precursor has been shown to be highly effective. thieme-connect.com

In one reported methodology, high yields of this compound were achieved using trifluoromethanesulfonic acid as a catalyst at low temperatures for a short reaction time. thieme-connect.com This demonstrates the efficiency of acid catalysis in promoting the ring closure to form the desired morpholinone.

Table 2: Acid-Catalyzed Intramolecular Cyclization

| Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Trifluoromethanesulfonic acid (0.2 eq) | 0 | 20 | 93 |

Data from a study on the synthesis of this compound via intramolecular cyclization, highlighting the optimal conditions found. thieme-connect.com

Convergent Synthetic Routes Involving Lactone Intermediates

Convergent synthesis offers an alternative and often more efficient approach where different fragments of the target molecule are synthesized separately and then joined together at a late stage. For the synthesis of chiral morpholinone derivatives, routes involving lactone intermediates have proven to be particularly valuable. clockss.orgdiva-portal.org

Nucleophilic Addition to (3S)-3,5,5-Trimethylmorpholin-2-one Precursors

A novel convergent synthetic approach has been developed for the preparation of 2-substituted morpholinols, which are direct precursors to various biologically active molecules. nih.gov This strategy utilizes the nucleophilic addition of Grignard reagents to the chiral lactone, (3S)-3,5,5-trimethylmorpholin-2-one. nih.gov

The synthesis of this key lactone intermediate starts from methyl (R)-(+)-lactate. Treatment with trifluoromethanesulfonic anhydride (B1165640) followed by alkylation with 2-amino-2-methyl-1-propanol and subsequent cyclization affords (3S)-3,5,5-trimethylmorpholin-2-one in good yield. nih.gov The addition of various arylmagnesium bromide reagents to this lactone intermediate then provides access to a range of optically active 2-aryl-3,5,5-trimethylmorpholin-2-ols. nih.gov For example, the reaction with 3-chlorophenylmagnesium bromide yields (2S,3S)-trimethyl-2-(3′-chlorophenyl)morpholin-2-ol with high enantiomeric excess. nih.gov This method provides a versatile and stereocontrolled route to a variety of substituted morpholinol derivatives. nih.govnih.govacs.org

Table 3: Synthesis of (3S)-3,5,5-Trimethylmorpholin-2-one and Subsequent Nucleophilic Addition

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl (R)-(+)-lactate | Trifluoromethanesulfonic anhydride, 2,6-lutidine | Methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate | 77 |

| 2 | Methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate, 2-amino-2-methyl-1-propanol | Alkylation and cyclization | (3S)-3,5,5-Trimethylmorpholin-2-one | 63 |

| 3 | (3S)-3,5,5-Trimethylmorpholin-2-one, 3-chlorophenylmagnesium bromide | Nucleophilic addition | (2S,3S)-trimethyl-2-(3′-chlorophenyl)morpholin-2-ol | 32 |

This table outlines the key steps in the convergent synthesis of a substituted morpholinol via a lactone intermediate, including the yields for each step. nih.gov

Asymmetric Synthesis of Enantiopure this compound and Its Stereoisomers

The asymmetric synthesis of this compound and its stereoisomers is a focal point of research, aiming to produce these complex structures with high levels of stereocontrol. These efforts are crucial as the biological and chemical properties of such molecules are often dictated by their three-dimensional arrangement.

Chiral Pool-Derived Synthetic Pathways

A prominent strategy in asymmetric synthesis is the utilization of the "chiral pool," which consists of readily available, enantiopure compounds from natural sources like amino acids, sugars, and terpenes. wikipedia.orgddugu.ac.inbccollegeasansol.ac.in This approach is advantageous as it provides a pre-existing stereocenter, which can influence the formation of new chiral centers during the synthesis. bccollegeasansol.ac.in For the synthesis of substituted morpholin-2-ones, natural α-amino acids serve as valuable starting materials. For instance, a synthetic route starting from methyl (R)-(+)-lactate has been developed to produce (3S)-3,5,5-trimethylmorpholin-2-one. nih.gov The synthesis involves the conversion of methyl (R)-(+)-lactate to methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate, which is then reacted with 2-amino-2-methyl-1-propanol to yield the target morpholinone. nih.gov This method avoids harsh conditions that could lead to epimerization, a process where the configuration of a stereocenter is inverted. mdpi.comnih.govresearchgate.net

A general advantage of chiral pool synthesis is its efficiency in creating complex molecules by building upon an existing chiral framework. wikipedia.org This strategy has been successfully applied to the synthesis of various biologically active compounds. nih.gov

Diastereoselective Transformations Using Chiral Auxiliaries

Diastereoselective synthesis is a powerful technique for creating molecules with multiple stereocenters in a controlled manner. numberanalytics.com This is often achieved by employing chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com This strategy has proven effective in the synthesis of various substituted morpholines. nih.gov

Oxazolidinones, particularly Evans-type auxiliaries, are widely used in asymmetric synthesis due to their high efficiency in controlling stereochemistry. sigmaaldrich.comrsc.orgnih.govsantiago-lab.com These auxiliaries are typically derived from chiral amino alcohols, which can be obtained from the chiral pool. santiago-lab.com In the context of synthesizing complex molecules, oxazolidinones can be acylated and then subjected to reactions like alkylations or aldol (B89426) additions, where the bulky group on the oxazolidinone ring directs the approach of the incoming reagent, leading to high diastereoselectivity. wikipedia.orgsantiago-lab.comresearchgate.net For example, the use of an (R)-phenylalaninol-derived oxazolidinone in an aldol reaction can lead to the formation of a syn-aldol product with high stereocontrol. santiago-lab.com After the reaction, the auxiliary can be cleaved to reveal the desired chiral product. santiago-lab.com

The general utility of oxazolidinone auxiliaries is highlighted in the synthesis of various natural products and pharmaceutical intermediates. rsc.orgresearchgate.net

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Application | Key Features | Reference |

|---|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Asymmetric alkylations, aldol reactions | High diastereoselectivity, predictable stereochemical outcome, recyclable. | wikipedia.orgsigmaaldrich.comrsc.orgsantiago-lab.com |

| Pseudoephedrine | Asymmetric alkylation | Forms a chiral amide, directs alkylation to be syn to the methyl group and anti to the hydroxyl group. | wikipedia.org |

| tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines | Efficient for preparing chiral amines with multiple stereogenic centers. | osi.lv |

While oxazolidinones are prominent, other chiral auxiliaries have also been instrumental in the asymmetric synthesis of related heterocyclic structures. For instance, N-tert-butanesulfinyl chiral auxiliary has been effectively used in the diastereoselective synthesis of amines with multiple stereogenic centers. osi.lv The development of novel chiral reagents continues to expand the toolbox for asymmetric synthesis. For example, an enantiopure bifunctional S(VI) transfer reagent has been developed for the asymmetric synthesis of various sulfur-containing chiral compounds with high enantiomeric excess. nih.gov

Control of Stereochemical Induction and Diastereomeric Ratios

Achieving high levels of stereochemical induction and controlling diastereomeric ratios are paramount in asymmetric synthesis. numberanalytics.com In the synthesis of C3-disubstituted morpholin-2-ones, a ZnCl2-catalyzed cyclizative 1,2-rearrangement has been shown to be highly effective. nih.govd-nb.info This method allows for the construction of morpholinones with aza-quaternary stereocenters from achiral starting materials, yielding products with high stereoselectivity. nih.govd-nb.info The reaction conditions can be tuned to favor the formation of one diastereomer over another.

The mechanism of such reactions often involves the formation of a key intermediate where the stereochemistry is set. For instance, in palladium-catalyzed carboamination reactions to form substituted morpholines, the relative stereochemistry of the products is consistent with a pathway involving a syn-aminopalladation through a boat-like transition state. nih.gov

Table 2: Diastereoselective Synthesis of Substituted Morpholinones

| Reaction | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|

| Cyclizative 1,2-rearrangement | ZnCl2 | Efficient synthesis of C3-disubstituted morpholin-2-ones with aza-quaternary stereocenters. High stereoselectivity. | nih.govd-nb.info |

| Pd-catalyzed carboamination | Pd(OAc)2 / P(2-furyl)3 | Formation of cis-3,5-disubstituted morpholines as single stereoisomers. | nih.gov |

| Asymmetric aldol reaction | Evans oxazolidinone auxiliary | High diastereoselectivity for syn or anti aldol products depending on conditions. | wikipedia.orgresearchgate.net |

Investigation of Epimerization Phenomena in Chiral this compound Synthesis

Epimerization, the change in configuration at one stereocenter of a molecule with multiple stereocenters, is a significant challenge in asymmetric synthesis. mdpi.comnih.govresearchgate.net It can lead to a loss of stereochemical purity and the formation of undesired diastereomers. In the synthesis of morpholin-2-ones, particularly when starting from α-amino acids, there is a risk of epimerization, especially under harsh reaction conditions such as prolonged reflux or exposure to a strong base.

Strategies to minimize epimerization include the use of mild reaction conditions and protecting groups. For example, N-Boc-protected morpholin-2-ones can be prepared via a route that avoids prolonged reflux and base exposure, thus reducing the risk of epimerization. In some cases, epimerization can be a reversible process, and the equilibrium can be influenced by the reaction conditions, sometimes allowing for the selective formation of the thermodynamically more stable diastereomer. scielo.br However, in many synthetic sequences, preventing epimerization is crucial to maintain the desired stereochemistry of the final product. nih.gov

Innovative Approaches to the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is a focal point of research, aiming to generate novel structures with potential applications. A key intermediate, the chiral lactone (3S)-3,5,5-trimethylmorpholin-2-one, serves as a versatile building block for these synthetic endeavors. One notable strategy involves the nucleophilic addition of Grignard reagents to this lactone. For instance, the reaction of (3S)-3,5,5-trimethylmorpholin-2-one with 3-chlorophenylmagnesium bromide yields (2S,3S)-trimethyl-2-(3'-chlorophenyl)morpholin-2-ol. nih.gov This approach provides a convergent pathway to various 2-aryl-substituted morpholin-2-ol (B1601490) derivatives. nih.gov

The synthesis of the core lactone itself has been optimized. A method involving the alkylation of 2-amino-2-methyl-1-propanol with methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate, followed by cyclization, produces (3S)-3,5,5-trimethylmorpholin-2-one in good yield. nih.gov Another efficient cyclization method to obtain 3,5,5-trimethyl morpholin-2-one (B1368128) utilizes trifluoromethanesulfonic acid, achieving high yields of 93%. thieme-connect.com

Further derivatization strategies focus on installing quaternary stereocenters on the morpholinone nucleus, as these are common features in biologically active molecules. nih.gov While research on this compound is specific, broader strategies applied to morpholinone scaffolds, such as alkylation and Staudinger reactions on related morpholin-3-ones, indicate potential pathways for creating more complex derivatives. nih.gov

A summary of a synthetic route for a key derivative is presented below.

Table 1: Synthesis of (2S,3S)-trimethyl-2-(3'-chlorophenyl)morpholin-2-ol

| Reactant 1 | Reactant 2 | Product | Yield |

|---|---|---|---|

| (3S)-3,5,5-trimethylmorpholin-2-one | 3-chlorophenylmagnesium bromide | (2S,3S)-trimethyl-2-(3'-chlorophenyl)morpholin-2-ol | 32% |

Data sourced from a study on hydroxybupropion (B195616) analogues. nih.gov

One-carbon ring expansion of N-heterocycles has emerged as a powerful strategy for accessing larger, more complex ring systems that are often difficult to prepare using traditional synthetic methods. researchgate.netresearchgate.net This approach allows for the conversion of readily available heterocycles, like morpholinones, into valuable ring-expanded products. researchgate.net The development of catalytic asymmetric versions of these reactions is a significant area of interest, as it provides enantioselective access to chiral N-heterocycles. researchgate.net

A key innovative method is the enantioselective one-carbon ring expansion through a chiral copper-catalyzed diyne cyclization. researchgate.net This atom-economical process facilitates the assembly of various chiral N-heterocycles that feature a quaternary stereocenter, achieving excellent yields and high enantioselectivities (up to >99% ee). researchgate.netresearchgate.net The reaction proceeds via an amide C─N bond insertion, representing a novel approach in the asymmetric one-carbon ring expansion of N-heterocycles using alkynes. researchgate.net

This strategy holds promise for creating skeletal diversity and has been highlighted for its potential in streamlining synthetic routes and providing access to complex molecular architectures. researchgate.net While not yet specifically detailed for this compound, the general applicability to N-heterocyclic compounds, including morpholin-2-ones, makes it a highly relevant and advanced strategy for generating novel derivatives. researchgate.netresearchgate.net The general principle involves the insertion of a single carbon atom into the heterocyclic framework, effectively enlarging the ring.

Table 2: Overview of Asymmetric One-Carbon Ring Expansion

| Reaction Type | Catalyst System | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Diyne Cyclization | Chiral Copper Catalyst | Enantioselective Amide C-N Bond Insertion | Ring-expanded N-heterocycles with quaternary stereocenters | researchgate.net |

These innovative ring expansion techniques represent the frontier in the synthesis of complex heterocyclic structures derived from simpler morpholinone precursors.

Mechanistic Investigations and Reactivity Profiles of 3,5,5 Trimethylmorpholin 2 One

Ring-Opening Reaction Mechanisms of 3,5,5-Trimethylmorpholin-2-one

The strained lactone-like structure of the morpholin-2-one (B1368128) ring makes it susceptible to cleavage under various conditions. The presence of methyl groups at the 3 and 5 positions influences the steric and electronic environment of the ring, thereby affecting the regioselectivity and stereochemistry of the ring-opening process.

Studies on Stereochemical Fate During Ring Cleavage

The stereochemical outcome of the ring-opening of chiral morpholin-2-ones is a critical aspect, particularly in the synthesis of enantiomerically pure compounds. While specific studies on the stereochemical fate during the ring cleavage of this compound are not extensively documented, research on analogous chiral 3-substituted morpholin-2-ones provides valuable insights.

The aminolysis of chiral 3-substituted morpholin-2-ones with amines has been shown to proceed with a degree of asymmetric induction. For instance, the reaction of (S)-3-isopropyl-morpholin-2-one with dl-1-phenylethylamine results in the formation of the corresponding hydroxy amide with a diastereomeric excess (de) of 30%, favoring the (3S,1'S) isomer. This suggests that the stereocenter at the 3-position can influence the approach of the incoming nucleophile, leading to a preferential stereochemical outcome. The degree of this induction is influenced by the steric bulk of the substituent at the 3-position. For example, a methyl group at the 3-position has been observed to provide greater asymmetric induction than an unsubstituted morpholin-2-one.

These findings suggest that in the ring-opening of a chiral variant of this compound, the stereocenter at C3 would likely direct the incoming nucleophile to produce a product with a specific stereochemistry.

Nucleophile-Induced Ring-Opening Pathways

The ester linkage in the morpholin-2-one ring is the primary site of nucleophilic attack, leading to ring cleavage. The reactivity of this moiety is enhanced by the inherent ring strain of the heterocyclic system. Various nucleophiles can induce the ring-opening of morpholin-2-ones, with the reaction pathway being analogous to the nucleophilic acyl substitution of esters.

Common nucleophiles employed in the ring-opening of morpholin-2-ones include amines, alcohols, and organometallic reagents. The general mechanism involves the attack of the nucleophile on the carbonyl carbon (C2), leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C2-O1 bond and the formation of a new amide or ester bond, depending on the nucleophile used.

The efficiency and regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the substituents on the morpholin-2-one ring. For instance, in the case of this compound, the steric hindrance provided by the gem-dimethyl group at C5 and the methyl group at C3 may influence the rate of nucleophilic attack.

The table below summarizes the expected products from the nucleophile-induced ring-opening of this compound.

| Nucleophile (Nu-H) | Product |

| Amine (R-NH2) | N-(2-hydroxy-1,1-dimethyl-2-(methylamino)ethyl)acetamide derivative |

| Alcohol (R-OH) | 2-(methylamino)-2-methylpropyl ester derivative |

| Grignard Reagent (R-MgX) | Tertiary alcohol after reaction with the ester |

Acid-Catalyzed and Base-Promoted Ring-Opening Modalities

The ring-opening of this compound can be facilitated by both acidic and basic conditions. These conditions alter the reactivity of the carbonyl group and the leaving group, thereby promoting the cleavage of the ester bond.

Acid-Catalyzed Ring-Opening:

Under acidic conditions, the carbonyl oxygen of the morpholin-2-one is protonated, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This activation facilitates the attack by even weak nucleophiles, such as water or alcohols. The mechanism is analogous to the acid-catalyzed hydrolysis of esters. khanacademy.orglibretexts.org

The reaction proceeds through a protonated tetrahedral intermediate, followed by the departure of the protonated amino alcohol moiety. The regioselectivity of the attack in unsymmetrical epoxides under acidic conditions is directed to the more substituted carbon, which can stabilize the partial positive charge in the transition state. openstax.org A similar effect might be considered for the morpholin-2-one ring, although direct evidence for this compound is not available.

Base-Promoted Ring-Opening:

In the presence of a base, the ring-opening of this compound is initiated by the nucleophilic attack of the base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon. This is a typical saponification reaction for the lactone part of the molecule. The reaction proceeds through a tetrahedral intermediate, which then collapses to cleave the ester bond and form a carboxylate and an amino alcohol.

The rate of base-promoted hydrolysis is dependent on the concentration of the base. The mechanism is generally considered to be an SN2-type attack on the carbonyl carbon. researchgate.net

Functionalization and Derivatization Reactivity of this compound

Beyond ring-opening reactions, the this compound scaffold can be modified through functionalization of its C-H bonds and by derivatization at the nitrogen atom. These transformations allow for the introduction of new functional groups and the modulation of the compound's chemical and physical properties.

Csp3-H Bond Functionalization Strategies

The functionalization of Csp3-H bonds is a powerful tool in organic synthesis for creating molecular complexity from simple starting materials. For this compound, the C-H bonds at the 3- and 6-positions are potential sites for functionalization.

One promising strategy for the functionalization of the C3-H bond is through cross-dehydrogenative coupling (CDC) reactions. mdpi.comdntb.gov.ua These reactions involve the formation of a C-C or C-heteroatom bond by the formal removal of two hydrogen atoms from the two coupling partners. For morpholin-2-ones, CDC reactions have been shown to be regioselective, exclusively functionalizing the 3-position. mdpi.com This selectivity is attributed to the formation of a more stable radical at the C3 position, which is adjacent to both the nitrogen atom and the carbonyl group. mdpi.com

Another potential approach involves the generation of an iminium ion intermediate. The condensation of cyclic amines with certain reagents can lead to the in situ formation of tunable iminium ions, which can then undergo redox-neutral isomerization to achieve α- and β-functionalization of the saturated amine. rsc.org This strategy could potentially be adapted for the functionalization of the C-H bonds in this compound.

Computational studies on the Csp3–H functionalization of glycine (B1666218) derivatives, which share a similar structural motif with the morpholin-2-one core, suggest that the reaction can proceed through different pathways, including Diels-Alder type additions and radical-mediated processes. rsc.org

N-Alkylation Effects on Reactivity

Alkylation of the nitrogen atom in the morpholin-2-one ring can significantly impact its reactivity. The introduction of an alkyl group on the nitrogen can alter the electronic properties of the ring and introduce steric hindrance, which in turn can affect the rates and outcomes of subsequent reactions.

Studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues have shown that N-alkylation can modulate biological activity and potency in various assays. nih.gov For example, the addition of an N-methyl, N-ethyl, or N-propyl group to the morpholine (B109124) ring influenced the inhibition of dopamine (B1211576) and norepinephrine (B1679862) uptake. nih.gov Specifically, N-ethyl and N-propyl groups led to a significant increase in potency for dopamine and norepinephrine uptake inhibition compared to the N-methylated or non-alkylated counterparts. nih.gov

This suggests that N-alkylation of this compound would likely alter its reactivity in ring-opening and functionalization reactions. The electron-donating nature of the alkyl group would increase the nucleophilicity of the nitrogen atom, potentially affecting its role in a given reaction mechanism. Furthermore, the size of the N-alkyl group could introduce steric constraints that influence the approach of reagents to the heterocyclic ring.

Alkyl Extension of the Morpholine Ring System

The strategic introduction of alkyl groups onto the morpholine ring of this compound, particularly at the C3 position, has been explored as a means to synthesize derivatives with potential applications in medicinal chemistry. Research in this area has focused on nucleophilic addition reactions to the carbonyl group, which allows for the extension of the carbon skeleton at the adjacent C3 position.

One notable approach involves the nucleophilic addition of Grignard reagents to (3S)-3,5,5-trimethylmorpholin-2-one. This method has been utilized in the synthesis of hydroxybupropion (B195616) analogues, which are of interest as smoking cessation aids. The reaction of an appropriate arylmagnesium bromide with the lactone moiety of (3S)-3,5,5-trimethylmorpholin-2-one leads to the formation of 2-substituted morpholinols. This transformation effectively extends the morpholine ring system by introducing a new substituent at the C2 position, which, following subsequent reactions, can lead to alkyl extensions at other positions.

A direct example of alkyl extension at the C3 position is the synthesis of 3-ethyl-3,5,5-trimethylmorpholin-2-one. While detailed mechanistic studies for this specific transformation are not extensively reported in the available literature, the synthesis has been successfully achieved. This substitution pattern highlights the reactivity of the morpholin-2-one scaffold and its amenability to the introduction of varied alkyl groups, which is a key strategy in the development of new pharmaceutical candidates.

The table below summarizes the reported alkyl extension products starting from a this compound core.

| Starting Material | Reagent | Product | Application/Significance |

| (3S)-3,5,5-Trimethylmorpholin-2-one | Arylmagnesium bromide | 2-Aryl-3,5,5-trimethylmorpholin-2-ol | Intermediate for hydroxybupropion analogues |

| (Presumed) this compound precursor | (Not specified) | 3-Ethyl-3,5,5-trimethylmorpholin-2-one | C3-alkylated morpholin-2-one derivative |

Intramolecular and Intermolecular Reaction Pathways

Cycloaddition Reactions (e.g., Homo-Diels-Alder)

Specific studies on the participation of this compound in cycloaddition reactions, such as the Homo-Diels-Alder reaction, are not extensively detailed in the current body of scientific literature. The Homo-Diels-Alder reaction, a [2π + 2π + 2π] cycloaddition, typically requires specific electronic and steric properties of the reacting partners.

While direct evidence for this compound is lacking, the broader class of morpholinone derivatives can be conceptually considered for such transformations. For a morpholinone to act as a dienophile in a Diels-Alder or related cycloaddition reaction, the endocyclic double bond or a suitably placed exocyclic double bond would be required. Given the saturated nature of the this compound ring, its direct participation as a diene or dienophile in a classical Diels-Alder reaction is unlikely.

For a Homo-Diels-Alder reaction, the molecule would need to possess two isolated π-systems that can interact through space. In the case of this compound, derivatization to introduce such functionalities would be a prerequisite for its participation in this type of transformation. There is, however, no specific mention of such derivatives or their subsequent cycloaddition reactions in the reviewed literature.

Elucidation of Reaction Kinetics and Thermodynamics

In the absence of specific data for this compound, a general understanding can be inferred from studies on the broader class of morpholine and morpholin-2-one derivatives. For instance, kinetic studies on the reactions of morpholine with various electrophiles have been conducted to elucidate the mechanisms of nucleophilic substitution. These studies often analyze the effect of nucleophile basicity and steric hindrance on the reaction rates.

Thermodynamic data, such as the enthalpy of formation, are fundamental for calculating the heat of reaction and understanding the stability of reactants and products. While such data has been determined for morpholine itself through combustion calorimetry and computational methods, specific thermodynamic parameters for this compound have not been reported.

The following table presents a conceptual framework for the type of data that would be sought in kinetic and thermodynamic investigations of this compound, though the specific values are not currently available.

| Reaction Type | Kinetic Parameters of Interest | Thermodynamic Parameters of Interest |

| Nucleophilic Addition | Rate constant (k), Order of reaction, Activation energy (Ea) | Enthalpy of reaction (ΔH), Entropy of reaction (ΔS), Gibbs free energy of reaction (ΔG) |

| Alkylation | Rate constant (k), Influence of substrate and reagent concentration | Enthalpy of formation of reactants and products |

| Cycloaddition (Hypothetical) | Rate constant (k), Stereoselectivity, Influence of catalyst | Activation energy (Ea), Transition state energy |

Systematic Derivatization and Analogue Development Based on 3,5,5 Trimethylmorpholin 2 One

Rational Design Principles for 3,5,5-Trimethylmorpholin-2-one Analogues

The rational design of analogues based on the this compound scaffold is guided by established principles of medicinal chemistry aimed at optimizing the molecule's interaction with biological targets and improving its physicochemical properties. The morpholine (B109124) ring is a recognized privileged structure in drug discovery, valued for its favorable metabolic profile, aqueous solubility, and ability to improve blood-brain barrier permeability. nih.govnih.gov The design of new analogues often involves a systematic exploration of how structural modifications influence the molecule's shape, electronics, and potential binding interactions.

Key principles in the rational design of analogues from this scaffold include:

Structure-Activity Relationship (SAR) Studies: This involves systematically altering different parts of the molecule to understand which functional groups are crucial for its activity. For instance, modifications to the phenyl ring, the morpholine ring, and the N-substituent can be explored to determine their impact. nih.govjohnshopkins.edu

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of enhancing a desired property without significantly altering the chemical structure. For example, a hydroxyl group might be replaced with a hydrogen atom to increase lipophilicity.

Conformational Restriction: Introducing conformational constraints, such as additional rings or bulky groups, can lock the molecule into a specific three-dimensional shape. nih.gov This can lead to higher selectivity for a particular biological target by favoring a bioactive conformation. The morpholine ring itself adopts a chair conformation, and substituents can influence the preference for axial or equatorial positions, thereby affecting its interaction with target sites. researchgate.net

Pharmacophore-Based Design: When the three-dimensional structure of a biological target is unknown, a pharmacophore model can be developed based on the structures of known active molecules. drugdesign.org This model defines the essential spatial arrangement of functional groups required for activity, guiding the design of new analogues that fit this model.

Synthesis of Substituted Phenylmorpholine Analogues from this compound

The synthesis of substituted phenylmorpholine analogues from precursors related to this compound is a key strategy for exploring the structure-activity relationships of this chemical class. A common precursor for these syntheses is a hydroxylated derivative, such as (S,S)-hydroxybupropion, which shares the core morpholine structure. The synthetic approach generally involves the modification of the phenyl ring to introduce a variety of substituents. nih.govnih.gov

The general synthetic pathway involves the reaction of a brominated propiophenone with an appropriate amine, followed by reduction and cyclization. nih.gov For example, the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues can be achieved from a suitable 2-(substituted phenyl)-3,5,5-trimethylmorpholin-2-ol precursor.

A variety of substituents can be introduced onto the phenyl ring to probe the effects of electronics and sterics on the molecule's properties. These substitutions can range from electron-donating to electron-withdrawing groups at various positions (ortho, meta, and para) on the phenyl ring.

Below is a table summarizing the synthesis of various substituted phenylmorpholine analogues and their in vitro activity at dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) transporters.

Table 1: Synthesis and Monoamine Transporter Inhibition of Substituted Phenylmorpholine Analogues

| Compound | Phenyl Substitution | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) |

|---|---|---|---|

| (S,S)-5a | 3'-Cl | 130 | 83 |

| (S,S)-5b | 4'-Cl | 110 | 110 |

| (S,S)-5c | 3',4'-diCl | 100 | 80 |

| (S,S)-5g | 3'-Cl (with 3-ethyl) | 23 | 19 |

| (S,S)-5h | 3'-Cl (with 3-propyl) | 6.0 | 9 |

Data sourced from Carroll et al., 2011. nih.gov

Preparation of Deshydroxy Analogues from this compound Precursors

The removal of a hydroxyl group, a process known as dehydroxylation, is a common strategy in medicinal chemistry to modify a molecule's polarity and metabolic stability. In the context of this compound derivatives, the preparation of deshydroxy analogues often starts from a precursor containing a benzylic alcohol. researchgate.netthieme-connect.com

The synthesis of deshydroxy analogues, such as the conversion of a 2-hydroxy-2-phenylmorpholine derivative to a 2-phenylmorpholine, can be achieved through a reductive dehydroxylation process. nih.gov A common method involves the use of a reducing agent like sodium borohydride (NaBH₄) in the presence of a strong acid, such as concentrated sulfuric acid (H₂SO₄). nih.gov This reaction proceeds through the formation of a benzylic cation intermediate, which is then reduced.

The stereochemistry of the starting material can influence the stereochemical outcome of the product. For instance, starting with an enantiomerically pure precursor can lead to the formation of an enantiomerically pure deshydroxy analogue. The cyclization step to form the morpholine ring often favors the thermodynamically more stable trans isomer. nih.gov

The removal of the hydroxyl group generally increases the lipophilicity of the molecule, which can affect its pharmacokinetic and pharmacodynamic properties. For example, the (S,S)-deshydroxy analogue of hydroxybupropion (B195616), (S,S)-5a, shows altered potency and selectivity at nicotinic acetylcholine (B1216132) receptors compared to its hydroxylated counterpart. acs.org

Impact of Substituent Effects on Reactivity and Stereochemistry of this compound Derivatives

The introduction of substituents on the this compound scaffold has a profound impact on the reactivity and stereochemistry of the resulting derivatives. These effects can be broadly categorized into electronic and steric effects. rsc.orgmdpi.com

Electronic Effects:

Reactivity: Electron-withdrawing groups on the phenyl ring can influence the reactivity of the benzylic position, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can stabilize a positive charge at the benzylic position, facilitating reactions that proceed through a carbocation intermediate.

Ring Conformation: The electronic nature of substituents can have subtle effects on the conformation of the morpholine ring by influencing bond lengths and angles.

Steric Effects:

Reactivity: Bulky substituents can hinder the approach of reagents to a reaction center, thereby slowing down the reaction rate. This steric hindrance can also be exploited to achieve stereoselectivity in a reaction.

Stereochemistry: The stereochemical outcome of reactions involving the morpholine ring is highly dependent on the steric bulk of existing substituents. For instance, in the synthesis of substituted morpholines, the incoming groups will preferentially adopt a conformation that minimizes steric interactions with existing substituents. acs.orgnih.gov The thermodynamically more stable trans configuration is often favored in cyclization reactions to avoid steric strain. nih.gov The stereochemistry of one part of the molecule can direct the stereochemical outcome of a reaction in another part, a principle known as substrate control. youtube.com

The interplay of these electronic and steric effects is crucial in controlling the synthesis and final three-dimensional structure of this compound derivatives, which in turn dictates their chemical and biological properties.

Computational and Theoretical Chemistry Applications to 3,5,5 Trimethylmorpholin 2 One

Conformational Analysis via Quantum Mechanical Calculations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.comchemistrysteps.com For a cyclic system like 3,5,5-trimethylmorpholin-2-one, quantum mechanical calculations are essential for identifying the most stable conformations and understanding the energetic barriers between them.

The morpholin-2-one (B1368128) ring can, in principle, adopt several conformations, such as chair, boat, and twist-boat forms. The presence of three methyl groups, particularly the gem-dimethyl substitution at the 5-position and the methyl group at the 3-position, significantly influences the conformational preferences. Quantum mechanical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can be employed to calculate the energies of these different conformations.

For the parent morpholine (B109124) ring, studies have shown that the chair conformation is the most stable. researchgate.net In the case of this compound, the trimethyl substitution introduces steric interactions that must be considered. A plausible low-energy conformation would be a chair-like structure. In this conformation, the substituents can occupy either axial or equatorial positions. The relative energies of these conformers are determined by factors such as 1,3-diaxial interactions. libretexts.org

A hypothetical conformational analysis of this compound would likely show a preference for a chair conformation where the C-3 methyl group occupies an equatorial position to minimize steric strain. The gem-dimethyl groups at the C-5 position will have one methyl group in an axial position and the other in an equatorial position in a standard chair conformation.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated Using Quantum Mechanics

| Conformer | C3-Methyl Position | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | 0.00 (Reference) |

| Chair 2 | Axial | > 2.0 |

| Twist-Boat | - | > 5.0 |

Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclic systems.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and has proven to be a valuable tool for studying reaction mechanisms. nih.govmdpi.com For this compound, DFT calculations can provide insights into its reactivity, including potential sites for nucleophilic or electrophilic attack, and the energy profiles of its chemical transformations.

DFT studies can be used to model various reactions involving the morpholin-2-one core, such as hydrolysis of the lactone, N-alkylation, or reactions at the α-carbon to the carbonyl group. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

For instance, in a study of a reaction involving a morpholinone derivative, DFT could be used to elucidate the mechanism of a cross-dehydrogenative coupling reaction. mdpi.com The calculations would help in identifying the key transition state and understanding the role of the catalyst and oxidant. The calculated activation energies can provide a quantitative measure of the reaction feasibility.

Table 2: Illustrative DFT Calculated Activation Energies for a Hypothetical Reaction of a Morpholinone Derivative

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) |

| Rate-determining step | Morpholinone + Reagent | Transition State | 25.3 |

| Product formation | Intermediate | Product | 10.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT studies.

Molecular Modeling and Dynamics Simulations for Structural Elucidation

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. mdpi.com These methods can provide a deeper understanding of the conformational flexibility and intermolecular interactions of this compound.

Molecular dynamics simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of molecular motion as a function of time. For this compound, an MD simulation could reveal the accessible conformational space and the timescales of conformational changes. This is particularly useful for understanding how the molecule might interact with other molecules, such as a solvent or a biological receptor.

In the context of drug design, where morpholine derivatives are of interest, MD simulations can be used to study the binding of a ligand to a protein target. mdpi.com By simulating the protein-ligand complex, one can assess the stability of the binding and identify key interactions that contribute to the binding affinity.

Application of Computational Tools in Guiding Experimental Design for this compound Synthesis and Reactivity

Computational tools play a crucial role in modern chemical research by guiding experimental design, which can save time and resources. For this compound, computational chemistry can be applied in several ways to aid in its synthesis and the study of its reactivity.

For example, DFT calculations can be used to predict the most likely sites of reactivity on the molecule, helping to design regioselective reactions. By understanding the electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO), chemists can predict whether a reaction is likely to be under kinetic or thermodynamic control.

Furthermore, computational modeling can be used to screen potential catalysts for a desired transformation or to optimize reaction conditions. For instance, by calculating the energy barriers for a reaction with different catalysts, the most efficient one can be identified before any experiments are conducted. This predictive power is invaluable in the development of new synthetic methodologies for compounds like this compound and its derivatives.

Contributions to Organic Synthesis and Methodological Innovation

3,5,5-Trimethylmorpholin-2-one as a Chiral Synthon and Building Block

Chiral morpholine (B109124) derivatives are valuable scaffolds in medicinal chemistry and organic synthesis due to their unique structural and conformational properties. The incorporation of a trimethylated morpholin-2-one (B1368128) framework, such as in (3S)-3,5,5-trimethylmorpholin-2-one, offers a distinct chiral building block for the synthesis of more complex molecules. bldpharm.com While the broader class of chiral morpholines has been extensively utilized, the specific applications of the 3,5,5-trimethyl substituted variant as a chiral synthon are an emerging area of interest. Its rigid structure, stemming from the gem-dimethyl group at the C5 position, can impart a high degree of stereochemical control in asymmetric transformations. This inherent chirality can be leveraged in diastereoselective reactions, where the pre-existing stereocenter directs the formation of new stereocenters with a high degree of selectivity. The utility of such building blocks is often demonstrated in the synthesis of natural products and pharmaceutical intermediates, where precise control of stereochemistry is critical for biological activity.

Development of Novel Synthetic Methodologies Inspired by this compound Chemistry

The chemistry of morpholin-2-ones can inspire the development of novel synthetic methodologies. For instance, the synthesis of related structures, such as 3-ethyl-3,5,5-trimethylmorpholin-2-one, has been achieved through methods like the alkylation of a morpholinone precursor. core.ac.uk Such synthetic routes can be adapted and optimized for the preparation of a variety of substituted morpholinones, thereby expanding the toolbox of available chiral building blocks.

Furthermore, the reactivity of the lactam functionality within the morpholin-2-one ring can be exploited to develop new synthetic transformations. For example, palladium-catalyzed C(sp³)–H activation directed by aliphatic amines has been a significant area of research, allowing for the functionalization of otherwise unreactive C-H bonds. core.ac.uk While not directly employing this compound as a catalyst or ligand, the synthesis of its derivatives highlights the ongoing innovation in C-H functionalization which could be applied to this and other complex molecules. The development of such methodologies is crucial for creating molecular complexity from simple precursors in a more efficient and atom-economical manner.

Strategies for Enhancing Selectivity and Yield in Complex Organic Transformations

Achieving high levels of selectivity and yield is a central goal in organic synthesis, particularly when constructing complex molecules with multiple stereocenters. The use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, is a well-established strategy. While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in the literature, the principles governing other chiral auxiliaries, such as Evans' oxazolidinones, can be applied.

For instance, in diastereoselective enolate alkylation reactions, the steric bulk of the chiral auxiliary effectively shields one face of the enolate, leading to the preferential addition of an electrophile from the less hindered face. The gem-dimethyl group in this compound could be expected to provide significant steric hindrance, thus influencing the stereochemical outcome of reactions at adjacent positions.

Key strategies for enhancing selectivity and yield in such transformations often involve the careful selection of reaction conditions, including the choice of solvent, temperature, and Lewis acid catalysts. These parameters can influence the conformation of the transition state and the relative energies of competing reaction pathways, thereby impacting the diastereoselectivity of the reaction.

Below is a table summarizing general strategies for improving selectivity in asymmetric synthesis, which would be applicable to reactions involving chiral morpholinone derivatives.

| Strategy | Description | Potential Impact on Selectivity |

| Chiral Auxiliary Design | Modification of the chiral auxiliary to increase steric hindrance or introduce specific electronic effects. | Can significantly enhance diastereoselectivity by creating a more biased steric environment. |

| Lewis Acid Catalysis | Use of Lewis acids to chelate to the substrate, enforcing a rigid conformation in the transition state. | Can lock the conformation of the substrate, leading to higher levels of facial discrimination. |

| Solvent Effects | Variation of solvent polarity and coordinating ability to influence the aggregation state and reactivity of intermediates. | Can affect the solubility and stability of transition states, thereby influencing the stereochemical outcome. |

| Temperature Optimization | Lowering the reaction temperature to increase the energy difference between competing diastereomeric transition states. | Generally leads to higher selectivity as the reaction becomes more sensitive to small energy differences. |

| Substrate Control | Modification of the substrate to introduce steric or electronic biases that favor a particular stereochemical outcome. | Can work in concert with the chiral auxiliary to amplify the stereodirecting effect. |

The continued exploration of chiral building blocks like this compound and the development of new synthetic methods are crucial for advancing the field of organic synthesis. While the specific applications of this particular compound are still being uncovered, the principles of asymmetric synthesis provide a strong framework for its potential use in the stereoselective construction of complex molecules.

Prospective Research Directions and Unexplored Chemical Space

Emerging Synthetic Technologies Applicable to 3,5,5-Trimethylmorpholin-2-one

Traditional synthetic routes to morpholin-2-ones often involve multi-step sequences that can be time-consuming and generate significant waste. Modern synthetic technologies offer pathways to more efficient, scalable, and sustainable production.

Continuous Flow Chemistry : The application of continuous flow synthesis could revolutionize the production of this compound. springerprofessional.demdpi.comresearchgate.netbohrium.com Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety for handling reactive intermediates, and easier scalability. springerprofessional.deresearchgate.net For the synthesis of this specific morpholinone, a key cyclization step could be performed in a heated flow coil, potentially reducing reaction times from hours to minutes. mdpi.com This technology also facilitates multi-step sequences by linking several reactors in series, enabling a streamlined process from simple starting materials to the final product without manual isolation of intermediates. durham.ac.uk

Photoredox and Electrocatalysis : These techniques utilize light or electrical energy, respectively, to drive chemical reactions under mild conditions. They could open new avenues for the functionalization of the this compound scaffold. For instance, C-H activation at the C-6 position, which is typically unreactive, could be achieved using a suitable photocatalyst, allowing for the introduction of new substituents and the creation of novel derivatives.

Multicomponent Reactions (MCRs) : MCRs, where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and ability to rapidly build molecular complexity. springerprofessional.de Designing a novel MCR to construct the this compound core could significantly shorten its synthesis. This might involve the convergent combination of a suitable amino alcohol precursor, a ketone, and a carbonyl source in a one-pot setup. researchgate.net

| Technology | Potential Advantage for this compound Synthesis | Reference |

| Continuous Flow Chemistry | Enhanced reaction control, improved safety, scalability, reduced reaction times. | springerprofessional.demdpi.comresearchgate.net |

| Photoredox/Electrocatalysis | Mild reaction conditions, novel C-H functionalization pathways. | N/A |

| Multicomponent Reactions | Increased efficiency, rapid assembly of the morpholinone core, reduced waste. | springerprofessional.deresearchgate.net |

Advanced Spectroscopic and Analytical Techniques in Mechanistic Research

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the behavior of this compound in various chemical transformations. Advanced analytical techniques are indispensable for these mechanistic investigations.

In-situ NMR Spectroscopy : While standard 1H and 13C NMR are routine for structural confirmation, in-situ (or reaction monitoring) NMR can provide real-time data on the formation of intermediates and byproducts during a reaction. ipb.ptresearchgate.net This would be particularly valuable for studying the cyclization mechanism leading to the morpholinone ring, helping to identify transient species and determine kinetic profiles. Advanced techniques like 2D NMR (COSY, HSQC, HMBC) and 15N NMR would provide unambiguous structural assignments of all species in the reaction mixture. ipb.ptsemanticscholar.org

Mass Spectrometry-Based Techniques : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of products and intermediates. mdpi.com Techniques such as Electrospray Ionization (ESI-MS) and Cold Spray Ionization (CSI-MS) can be used to gently ionize and detect reactive intermediates from a reaction mixture, providing direct evidence for proposed mechanisms. nih.govnih.gov Coupling mass spectrometry with liquid chromatography (LC-MS) allows for the separation and identification of components in complex reaction mixtures.

Single-Crystal X-ray Diffraction : The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. mdpi.comresearchgate.net Obtaining a crystal structure of this compound would provide precise data on bond lengths, bond angles, and the conformation of the six-membered ring. This information is invaluable for understanding its steric and electronic properties and for computational modeling studies. mdpi.com

| Technique | Application in this compound Research | Reference |

| In-situ & Advanced NMR | Real-time reaction monitoring, identification of intermediates, kinetic analysis, unambiguous structural elucidation. | ipb.ptresearchgate.netsemanticscholar.org |

| High-Resolution Mass Spectrometry | Detection of transient intermediates, confirmation of elemental composition, analysis of complex mixtures (LC-MS). | mdpi.comnih.govnih.gov |

| Single-Crystal X-ray Diffraction | Absolute determination of 3D molecular structure, conformational analysis, data for computational modeling. | mdpi.comresearchgate.net |

Exploration of Novel Reaction Catalyses for this compound Transformations

Catalysis offers a powerful tool for developing efficient and selective transformations. Exploring novel catalytic systems could unlock new synthetic routes to this compound and enable its conversion into a diverse range of derivatives.

Organocatalysis : The use of small organic molecules as catalysts has emerged as a major field in synthesis. For the synthesis of morpholin-2-ones, chiral organocatalysts could be employed to produce enantiomerically pure versions of substituted analogues. nih.govthieme-connect.com For example, a proline-derived catalyst could facilitate an asymmetric aldol (B89426) or Mannich reaction as a key step in building the chiral backbone before cyclization. Organocatalysts are also effective in ring-opening polymerizations of morpholinones, suggesting a potential application in materials science. nih.govacs.orgresearchgate.net

Biocatalysis : Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. nih.govtaylorfrancis.com Hydrolases could be explored for the kinetic resolution of a racemic mixture of a this compound precursor, while oxidoreductases or transaminases could be used to synthesize chiral amino alcohol starting materials. nih.govmdpi.com The use of biocatalysis could provide a green and highly efficient route to chiral derivatives, which is of particular interest for pharmaceutical applications. jocpr.com

Transition-Metal Catalysis : Transition metals are widely used to catalyze a vast array of chemical reactions. Palladium or copper catalysts could be investigated for cross-coupling reactions to functionalize the this compound scaffold, for instance, by attaching aryl or alkyl groups at a suitable position. Rhodium or iridium catalysts could be employed for directed C-H activation, offering a regioselective route to more complex structures. nih.gov

Integration of Data Science and Machine Learning for Predictive Chemical Synthesis

The intersection of data science and chemistry is creating powerful new tools for predicting reaction outcomes and designing synthetic routes. These computational approaches could significantly accelerate research into this compound.

Retrosynthesis Prediction : AI-powered retrosynthesis tools can propose synthetic pathways to a target molecule by working backward from the product. arxiv.orgchemcopilot.com For a relatively unexplored molecule like this compound, these tools could suggest novel and non-intuitive disconnection strategies based on vast reaction databases. chemcopilot.com Transfer learning models, which are fine-tuned on specific reaction classes like heterocycle synthesis, show particular promise for improving the accuracy of these predictions. chemrxiv.orgox.ac.ukacs.org

Reaction Outcome and Condition Optimization : Machine learning algorithms can be trained to predict the major product of a reaction, as well as to suggest optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield. nih.govcompchemhighlights.org By inputting the reactants for a potential synthesis or functionalization of this compound, these models could forecast the likelihood of success and guide experimental design, saving time and resources. Recently developed models like FlowER incorporate fundamental physical laws, such as the conservation of mass, to improve the reliability of predictions. mit.edutechsciresearch.commghpcc.org

In Silico Property Prediction : Computational chemistry and machine learning can be used to predict the physicochemical and biological properties of this compound and its hypothetical derivatives. mdpi.comgrnjournal.us Techniques like Density Functional Theory (DFT) can elucidate electronic structure and reactivity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models could screen a virtual library of derivatives for potential biological activity, helping to prioritize which compounds to synthesize for further investigation in areas like drug discovery.

| Data Science Application | Potential Impact on this compound Research | Reference |

| AI-Powered Retrosynthesis | Suggestion of novel and efficient synthetic routes. | arxiv.orgchemcopilot.comchemrxiv.org |

| Reaction Outcome Prediction | In silico screening of potential reactions, optimization of conditions, reduction of failed experiments. | nih.govtechsciresearch.com |

| In Silico Property Prediction | Prioritization of synthetic targets, guidance for drug discovery and materials science applications. | mdpi.comgrnjournal.us |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5,5-Trimethylmorpholin-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted morpholine precursors under acidic or basic conditions. Optimization involves adjusting reaction parameters such as temperature (e.g., maintaining 120–140°C for cyclization), solvent polarity (polar aprotic solvents like DMF), and catalyst loading (e.g., 5–10 mol% of p-toluenesulfonic acid). Monitoring reaction progress via TLC or HPLC is critical to minimize side products like unreacted amines or over-oxidized species .

Q. How should researchers purify this compound to achieve >95% purity for spectroscopic studies?

- Methodological Answer : Use silica gel column chromatography with a gradient elution system (e.g., ethyl acetate/hexane from 3:7 to 6:4) to separate impurities. Recrystallization in ethanol/water mixtures (70:30 v/v) at low temperatures (0–4°C) enhances crystalline purity. Confirm purity via melting point analysis (compare to literature values, e.g., mp 132–135°C for related morpholinones) and HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and stereochemistry. Compare chemical shifts to structurally similar compounds (e.g., 3,4,5-trimethoxyphenylacetic acid: δ 3.8–4.1 ppm for methoxy groups) .

- FT-IR : Identify carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and morpholine ring vibrations at ~1200–1300 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Use deuterated solvents with minimal proton signals (e.g., DMSO-d₆ for hygroscopic samples) and conduct 2D NMR (COSY, HSQC) to assign overlapping signals. For ambiguous MS fragments, compare with computational predictions (e.g., DFT-based fragmentation simulations) .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40°C/75% RH for 14 days. Monitor degradation via HPLC-UV and identify degradation products (e.g., ring-opened amines or oxidized morpholine derivatives) using LC-MS. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (e.g., 25°C) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (FMO) and Fukui indices. These predict electrophilic/nucleophilic sites (e.g., carbonyl carbon as an electrophilic center). Validate predictions experimentally by tracking substituent effects on reaction rates .

Contradictions in Literature and Mitigation

- Stereochemical Assignments : Discrepancies in NMR-based stereochemistry may arise from dynamic ring puckering in morpholinones. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures and confirm conformational stability .

- Synthetic Yields : Inconsistent yields (e.g., 40–80%) are often due to moisture-sensitive intermediates. Strict anhydrous conditions (e.g., Schlenk line techniques) and inert gas purging improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.